Intermedine N-oxide

Cytotoxicity Hepatotoxicity In Vitro Toxicology

Secure your PA risk-assessment workflow with certified Intermedine N-oxide (ImNO), a pyrrolizidine alkaloid N-oxide reference standard of defined absolute purity (≥95.0% HPLC). Unlike generic PA mixtures, ImNO displays structure‑dependent cytotoxicity—reduced hepatotoxicity (IC50 257.98 μM) versus parent intermedine (IC50 239.39 μM) and unique inhibition of oligodendrogenesis at 10 μM. This specificity makes an authenticated standard non‑negotiable for reproducible LC‑MS/MS quantification of PANOs in herbal products and food supplements. Use for method validation, quality control, and toxicological studies that demand regulatory‑grade accuracy.

Molecular Formula C15H25NO6
Molecular Weight 315.36 g/mol
CAS No. 95462-14-9
Cat. No. B600491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntermedine N-oxide
CAS95462-14-9
Molecular FormulaC15H25NO6
Molecular Weight315.36 g/mol
Structural Identifiers
InChIInChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+,16?/m1/s1
InChIKeyDNAWGBOKUFFVMB-JXSDSIQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Intermedine N-oxide (CAS 95462-14-9) Baseline for Pyrrolizidine Alkaloid Procurement and Analytical Reference


Intermedine N-oxide (ImNO) is a pyrrolizidine alkaloid N-oxide (PANO) isolated from various plant species, including Cerinthe glabra and Crotalaria spectabilis [1]. As a secondary metabolite with potential anticancer activity and well-documented cytotoxicity, ImNO is a critical reference compound for phytochemical research, toxicological risk assessment of herbal products, and analytical method development .

Intermedine N-oxide Procurement Risks: Why In-Class Substitution Fails for PA Research


Pyrrolizidine alkaloids (PAs) exhibit profound structure-dependent differences in cytotoxic potency and toxicological profile, rendering simple substitution between structurally similar compounds scientifically invalid [1]. The presence of the N-oxide moiety, stereochemistry, and esterification patterns drastically alter a compound's reactivity, metabolism, and cellular targets. For instance, the N-oxide form of a PA can be significantly less cytotoxic than its corresponding parent alkaloid, a difference that would confound any study relying on generic 'PA' activity [2]. Therefore, the use of a specific, authenticated reference standard like Intermedine N-oxide is non-negotiable for reproducible and interpretable research outcomes.

Intermedine N-oxide (CAS 95462-14-9) Quantitative Differentiation Guide


Comparative Cytotoxicity of Intermedine N-oxide vs. Parent Alkaloid Intermedine in Human Hepatocytes

In a direct head-to-head comparison using human hepatocyte-derived (HepD) cells, Intermedine N-oxide (ImNO) demonstrated a statistically significant lower cytotoxic potency than its parent alkaloid, intermedine (Im) [1]. The half-maximal inhibitory concentration (IC50) for ImNO was measured at 257.98 μM, compared to an IC50 of 239.39 μM for Im, indicating a 7.8% reduction in toxicity in its N-oxide form [1].

Cytotoxicity Hepatotoxicity In Vitro Toxicology

Unique Neurotoxic Effect of Intermedine N-oxide on Oligodendrogenesis vs. Lycopsamine N-oxide

A comparative study on neural progenitor cells (NPCs) revealed a distinct functional effect for Intermedine N-oxide. At a concentration of 10 μM, Intermedine N-oxide significantly inhibited oligodendrogenesis, a process critical for myelin formation in the nervous system [1]. In contrast, its close structural analog lycopsamine N-oxide did not demonstrate this specific inhibitory effect on oligodendrogenesis at the same concentration, although both compounds decreased overall cell viability at higher concentrations (30 μM) [1].

Neurotoxicity Oligodendrogenesis Neural Progenitor Cells

Quantitative Abundance of Intermedine N-oxide in Plant Material vs. Lycopsamine N-oxide

In a quantitative analysis of six batches of Apocyni veneti Folium, Intermedine N-oxide and lycopsamine N-oxide were both identified as major alkaloids. The content range for Intermedine N-oxide was 40.54-76.89 μg·kg-1, while lycopsamine N-oxide was found in significantly higher amounts, ranging from 61.45-164.23 μg·kg-1 [1]. This data provides a direct quantitative benchmark for the expected concentration of Intermedine N-oxide relative to a co-occurring analog in this herbal material.

Phytochemistry LC-MS/MS Quantitative Analysis

Intermedine N-oxide as a phyproof® Primary Reference Standard vs. Generic Pyrrolizidine Alkaloid N-oxides

Intermedine N-oxide is available as a primary reference substance (phyproof®) with an assigned absolute purity of ≥95.0% (HPLC), considering chromatographic purity, water, residual solvents, and inorganic impurities . This level of characterization and purity is essential for developing and validating robust analytical methods (e.g., LC-MS/MS) for the detection and quantification of pyrrolizidine alkaloids in complex matrices, a requirement not met by generic or lower-purity research chemicals [1].

Analytical Chemistry Reference Standards Quality Control

Validated Application Scenarios for Intermedine N-oxide (CAS 95462-14-9) Based on Evidence


LC-MS/MS Method Development and Validation for Herbal Quality Control

Leverage the certified phyproof® reference standard of Intermedine N-oxide for the development, validation, and routine quality control of analytical methods (e.g., LC-MS/MS) designed to detect and quantify pyrrolizidine alkaloids in herbal medicines and food supplements. The assigned absolute purity (≥95.0% HPLC) ensures method accuracy and traceability, meeting the requirements of regulatory bodies for risk assessment of hepatotoxic PAs .

In Vitro Toxicology Studies on Pyrrolizidine Alkaloid N-oxides

Use Intermedine N-oxide as a specific chemical probe to investigate the structure-dependent cytotoxic and neurotoxic effects of PA N-oxides. Direct comparative studies have shown its unique ability to inhibit oligodendrogenesis at 10 μM, an effect not shared by lycopsamine N-oxide, and its reduced hepatotoxicity (IC50 = 257.98 μM) compared to its parent alkaloid, intermedine (IC50 = 239.39 μM) [1][2].

Quantitative Benchmarking for Phytochemical Profiling

Utilize Intermedine N-oxide as a pure quantitative standard for determining its concentration in plant extracts, such as Apocyni veneti Folium, where its content has been established to range between 40.54 and 76.89 μg·kg-1. This allows for accurate assessment of the relative abundance of this specific N-oxide compared to co-occurring analogs like lycopsamine N-oxide, which is present at 1.5 to 2.1 times higher concentrations [3].

Technical Documentation Hub

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